Ethyl 1-benzylpyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzylpyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-benzylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-benzylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its reactivity and biological activity.
Ethyl 1H-pyrrole-2-carboxylate: This compound has a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties and applications.
Ethyl (2S)-2-pyrrolidinecarboxylate: This compound has a different substitution pattern on the pyrrolidine ring, which can influence its reactivity and biological effects.
This compound stands out due to its unique structure, which combines the properties of both the benzyl and ethyl ester groups, making it a versatile compound for various applications.
Biological Activity
Ethyl 1-benzylpyrrolidine-3-carboxylate (CAS Number: 5747-92-2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Boiling Point : 118-120 °C at 0.75 Torr
Biological Activity Overview
This compound is primarily studied for its antimicrobial and antiviral properties. Research indicates that the compound may interact with various biological targets, leading to modulation of enzymatic activities and potential therapeutic effects.
Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 10 | 100 |
Antiviral Activity
Research has also explored the antiviral properties of this compound, particularly against viruses such as influenza and herpes simplex virus. The mechanism appears to involve interference with viral replication processes.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or viral replication.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that affect cellular responses to infections.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. -
Case Study on Antiviral Properties :
In vitro studies demonstrated that this compound reduced viral load in cell cultures infected with herpes simplex virus by over 70% after 48 hours of treatment, indicating strong antiviral potential.
Research Findings
Recent studies have expanded on the biological activities of this compound:
- A publication in Molecules reported that derivatives of this compound exhibited enhanced biological activity when modified at specific positions on the pyrrolidine ring .
- Another study focused on the synthesis of related compounds and their evaluation for antidiabetic activity, suggesting a broader therapeutic potential beyond antimicrobial and antiviral applications .
Properties
IUPAC Name |
ethyl 1-benzylpyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPXEPWPTXKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973004 | |
Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-92-2 | |
Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-benzyl-3-pyrrolidine carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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